4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
CAS No.: 890633-32-6
Cat. No.: VC4902403
Molecular Formula: C28H29N3O3
Molecular Weight: 455.558
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890633-32-6 |
|---|---|
| Molecular Formula | C28H29N3O3 |
| Molecular Weight | 455.558 |
| IUPAC Name | 4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C28H29N3O3/c1-3-20-12-14-22(15-13-20)34-17-16-30-24-9-5-4-8-23(24)29-28(30)21-18-27(32)31(19-21)25-10-6-7-11-26(25)33-2/h4-15,21H,3,16-19H2,1-2H3 |
| Standard InChI Key | BKGSEMALBLXWAR-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Introduction
The compound 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This specific compound is not widely documented in the available literature, but its structure suggests potential applications in pharmaceutical research due to its benzodiazole and pyrrolidinone components.
Similar Compounds and Their Applications
Similar compounds, such as 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one (D347-2563), are used in screening libraries for drug discovery. These compounds often exhibit biological activities relevant to various therapeutic areas, including neurological disorders and inflammation.
| Compound | Molecular Formula | Application |
|---|---|---|
| D347-2563 | C28H29N3O3 | Screening compound for drug discovery |
| N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide | C23H23N3O3 | Potential pharmaceutical applications |
Research Findings
While specific research findings on 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one are not available, compounds with similar structures have shown promise in various biological assays. The presence of benzodiazole and pyrrolidinone rings suggests potential bioactivity, which could be explored in future studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume